H-Pro-pNA.HCl

CAS No.: 70148-22-0

Cat. No.: VC11672871

Molecular Formula: C11H14ClN3O3

Molecular Weight: 271.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70148-22-0 |

|---|---|

| Molecular Formula | C11H14ClN3O3 |

| Molecular Weight | 271.70 g/mol |

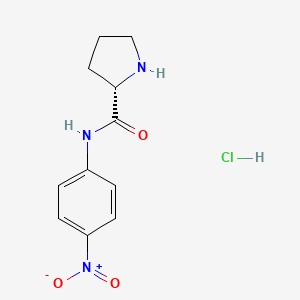

| IUPAC Name | (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C11H13N3O3.ClH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1 |

| Standard InChI Key | MBIBRJAPRVDQLW-PPHPATTJSA-N |

| Isomeric SMILES | C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

| SMILES | C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

| Canonical SMILES | C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Introduction

Chemical Structure and Physicochemical Properties

H-Pro-pNA.HCl (chemical formula: C₁₁H₁₃N₃O₃Cl) features a proline residue N-terminally linked to p-nitroaniline, with a hydrochloride counterion enhancing solubility. The pNA group acts as a chromophore, absorbing at 405 nm upon cleavage.

Molecular Architecture

The peptide backbone adopts a rigid conformation due to proline’s cyclic structure, influencing substrate specificity for enzymes like prolyl endopeptidases. The amide bond between Pro and pNA (Figure 1) is susceptible to hydrolytic cleavage, releasing the yellow p-nitroaniline moiety .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.45 g/mol |

| Melting Point | 157–158°C (extrapolated) |

| Solubility | Soluble in DMSO, aqueous buffers |

| λmax (pNA release) | 405 nm |

Spectroscopic Characteristics

Fourier-transform infrared (FTIR) spectroscopy reveals amide I (1640–1660 cm⁻¹) and amide II (1530–1550 cm⁻¹) bands, confirming peptide bond formation . Nuclear magnetic resonance (NMR) spectra show distinct proline δ-proton resonances at 3.3–3.7 ppm and pNA aromatic signals at 7.5–8.2 ppm .

Synthesis and Optimization

The synthesis of H-Pro-pNA.HCl involves sequential protection, coupling, and deprotection steps to ensure regioselective amide bond formation.

Protection Strategies

Proline’s α-amino group is protected using fluorenylmethyloxycarbonyl (Fmoc), while the carboxyl group remains activated for coupling. p-Nitroaniline, a weak nucleophile, requires potent condensing agents like phosphorus oxychloride (POCl₃) to facilitate amidation .

Coupling Reaction

In a representative procedure:

-

Activation: Fmoc-Pro-OH (10 mmol) and POCl₃ (12 mmol) are reacted in pyridine at -5°C to form the acyl chloride intermediate.

-

Amidation: p-Nitroaniline (10 mmol) is added, yielding Fmoc-Pro-pNA after 30 minutes.

-

Deprotection: Fmoc removal with piperidine and subsequent HCl treatment generates H-Pro-pNA.HCl .

Table 2: Synthesis Yield Optimization

| Condition | Yield (%) |

|---|---|

| POCl₃, -5°C | 85 |

| DCC/HOBt, RT | 62 |

| EDCI/NHS, 0°C | 71 |

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Mass spectrometry confirms the [M+H]⁺ ion at m/z 270.45 .

Biochemical Applications

Enzyme Activity Assays

H-Pro-pNA.HCl is a substrate for proline-specific proteases, including prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DPP-IV). Enzymatic cleavage releases pNA, enabling continuous monitoring of activity at 405 nm (ε = 9,900 M⁻¹cm⁻¹) .

Equation 1: Reaction Kinetics

Initial velocity () is calculated using:

where = pathlength (1 cm).

Inhibitor Screening

This substrate facilitates high-throughput screening of protease inhibitors. IC₅₀ values for compounds like prolyl oligopeptidase inhibitors (e.g., Z-Pro-Prolinal) are determined by measuring residual activity post-inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume